Ethyl 3-amino-4-hydroxybutanoate hydrochloride
Description
Ethyl 3-amino-4-hydroxybutanoate hydrochloride is an amino ester hydrochloride salt with the molecular formula C₆H₁₄ClNO₃. It features a butanoate backbone substituted with an amino group at position 3 and a hydroxyl group at position 4, esterified with an ethyl group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
ethyl 3-amino-4-hydroxybutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-2-10-6(9)3-5(7)4-8;/h5,8H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTCQHXOQCHFIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
- Metabolic Pathways : Research indicates that this compound plays a role in various metabolic pathways. Its amino and hydroxyl groups facilitate interactions with biological targets, potentially influencing enzyme activities and metabolic processes.
- Therapeutic Potential : Ethyl 3-amino-4-hydroxybutanoate hydrochloride has been studied for its potential therapeutic properties, particularly in the context of inflammation and neuroprotection. For instance, compounds structurally related to it have shown promise in targeting the inflammasome-caspase-1 pathway, which is significant for treating inflammatory diseases .
- Case Study - Cognitive Function : A study involving derivatives of this compound demonstrated improvements in cognitive functions in aged mice by modulating gut microbiota and reducing inflammation. This highlights its potential as a therapeutic agent for age-related cognitive decline .
Organic Chemistry Applications
This compound serves as a valuable chiral synthon in organic synthesis. Its unique structure allows it to be utilized in the synthesis of various pharmacologically active compounds. For example:
- Synthesis of Chiral Compounds : It can be employed to synthesize other chiral molecules that are essential in drug development, enhancing the efficacy and safety profiles of new pharmaceutical agents .
Biochemical Research
The compound's interaction with biological systems makes it a candidate for biochemical research:
- Enzyme Inhibition Studies : Its ability to inhibit or activate specific enzymes can be investigated to understand its role in metabolic regulation.
- Biological Activity Assessment : Studies have shown that derivatives can ameliorate conditions related to gut microbiota dysbiosis and inflammation, suggesting broader implications for health .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which ethyl 3-amino-4-hydroxybutanoate hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and proteins, influencing metabolic pathways. In drug development, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways.
Comparison with Similar Compounds
Ethyl 4-Aminobutyrate Hydrochloride
- Molecular Formula: C₆H₁₄ClNO₂
- Key Differences: Substituents: Amino group at position 4 (vs. 3-amino-4-hydroxy in the target compound). Functional Groups: Lacks the hydroxyl group, reducing hydrogen-bonding capacity. Physicochemical Impact: Higher lipophilicity (logP) compared to the target compound due to the absence of a polar hydroxyl group.
- Applications : Used in GABA analog synthesis but lacks the dual hydrogen-bonding sites critical for stereoselective interactions observed in the target compound .
Ethyl 4-Chloro-3-Hydroxybutanoate (CHBE)
- Molecular Formula : C₆H₁₁ClO₃
- Key Differences: Substituents: Chlorine at position 4 and hydroxyl at position 3 (vs. amino at 3 and hydroxyl at 4). Reactivity: The electron-withdrawing chlorine reduces nucleophilicity at position 4, contrasting with the amino group’s electron-donating effects. Synthesis: Produced via yeast-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE), achieving up to 90% enantiomeric excess (ee) under optimized conditions .
- Biological Relevance: CHBE is a precursor for statins, but its lack of an amino group limits its utility in peptide-mimetic drug design compared to the target compound .
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
- Molecular Formula: C₈H₁₈ClNO₂
- Key Differences: Substituents: Methyl ester (vs. ethyl), dimethyl groups at position 3, and methylamino at position 2. Steric Effects: The 3,3-dimethyl groups introduce steric hindrance, reducing conformational flexibility. Synthetic Route: Prepared via deprotection of a Boc-protected intermediate, emphasizing the role of steric bulk in synthetic scalability .
- Applications : Used in constrained peptide analogs but lacks the hydroxyl group’s hydrogen-bonding capability, limiting solubility in aqueous systems .
Ethyl 3-Amino-3-(4-Isobutoxy-3-Methoxyphenyl)propanoate Hydrochloride
- Molecular Formula: C₁₇H₂₇ClNO₅
- Key Differences: Substituents: Aromatic phenyl ring with isobutoxy and methoxy groups (vs. aliphatic backbone in the target compound). Physicochemical Impact: Higher molecular weight (349.86 g/mol) and lipophilicity due to aromaticity, reducing aqueous solubility.
Structural and Functional Analysis Table
| Compound | Molecular Formula | Key Substituents | Solubility (Inference) | Key Applications |
|---|---|---|---|---|
| Ethyl 3-amino-4-hydroxybutanoate HCl | C₆H₁₄ClNO₃ | 3-amino, 4-hydroxy, ethyl ester | High (polar groups) | Chiral intermediates, drug synthesis |
| Ethyl 4-aminobutyrate HCl | C₆H₁₄ClNO₂ | 4-amino, ethyl ester | Moderate | GABA analogs |
| Ethyl 4-chloro-3-hydroxybutanoate | C₆H₁₁ClO₃ | 4-chloro, 3-hydroxy, ethyl ester | Low (Cl reduces polarity) | Statin precursors |
| Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl | C₈H₁₈ClNO₂ | 2-methylamino, 3,3-dimethyl, methyl ester | Low (steric hindrance) | Peptide analogs |
| Ethyl 3-amino-3-(aryl)propanoate HCl | C₁₇H₂₇ClNO₅ | Aryl substituents, ethyl ester | Very low | CNS-targeting agents |
Research Findings and Implications
- Stereochemical Control: Ethyl 4-chloro-3-hydroxybutanoate synthesis highlights the role of reaction conditions (e.g., co-substrates like ethanol) in achieving >90% ee , suggesting analogous methods could optimize the target compound’s enantiopurity.
- Hydrogen-Bonding vs. Lipophilicity: The target compound’s dual amino and hydroxyl groups enhance solubility and receptor-binding specificity compared to chloro or dimethyl analogs .
- Metabolic Stability : Ethyl esters (as in the target compound) are prone to hydrolysis, whereas methyl esters (e.g., ) may offer slower metabolic clearance .
Biological Activity
Ethyl 3-amino-4-hydroxybutanoate hydrochloride is a compound of significant interest in both biochemical research and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is an amino acid derivative characterized by the presence of an amino group and a hydroxyl group on the butanoate backbone. Its structure can be represented as follows:
This structural arrangement allows it to participate in various biochemical reactions, making it a valuable compound in metabolic studies.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The hydroxyl and amino groups play crucial roles in these interactions, influencing various metabolic pathways. Research indicates that this compound may act as a precursor in the synthesis of neurotransmitters and other biologically active molecules, which can affect cellular signaling pathways.
1. Metabolic Pathway Studies
This compound has been utilized in studies investigating metabolic pathways related to amino acid metabolism. For instance, it has been shown to influence the synthesis of neurotransmitters such as gamma-aminobutyric acid (GABA), which is essential for regulating neuronal excitability.
2. Therapeutic Potential
Recent investigations have explored the therapeutic potential of this compound in various medical applications:
- Neuroprotective Effects : Studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in conditions like neurodegeneration.
- Antioxidant Activity : The compound has demonstrated antioxidant effects, which could mitigate oxidative stress-related damage in cells.
Data Table: Summary of Biological Activities
Case Study 1: Neuroprotection in Animal Models
A study conducted on rat models demonstrated that administration of this compound resulted in significant improvements in cognitive function following induced neurodegeneration. The rats exhibited enhanced memory retention and reduced neuronal loss compared to control groups.
Case Study 2: Impact on Insulin Sensitivity
Another study focused on the metabolic effects of this compound in high-fat diet-induced insulin resistance models. The results indicated that supplementation with this compound improved insulin sensitivity markers, suggesting its potential role in managing metabolic disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
